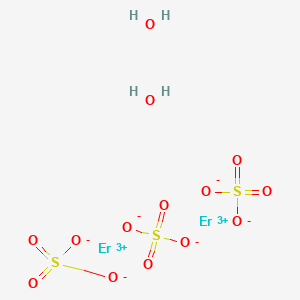
Erbium(III) sulphate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium(III) sulphate dihydrate, with the chemical formula Er2(SO4)3·2H2O, is a compound of erbium, a rare earth element. This compound is known for its unique properties and applications in various fields, including materials science and chemistry. Erbium itself is a member of the lanthanide series and is known for its pink-colored salts and compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Erbium(III) sulphate dihydrate can be synthesized through the reaction of erbium oxide (Er2O3) with sulfuric acid (H2SO4). The reaction typically involves dissolving erbium oxide in a concentrated sulfuric acid solution, followed by crystallization to obtain the dihydrate form. The reaction can be represented as follows:
Er2O3+3H2SO4→Er2(SO4)3+3H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity starting materials and controlled crystallization processes are crucial for producing this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Erbium(III) sulphate dihydrate undergoes various chemical reactions, including:
Oxidation: Erbium(III) compounds can be oxidized to form higher oxidation state compounds, although this is less common.
Reduction: Reduction reactions can convert erbium(III) to lower oxidation states, but these reactions are typically more complex.
Substitution: Erbium(III) sulphate can undergo substitution reactions where the sulphate ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas (H2) and oxidizing agents like oxygen (O2). The conditions for these reactions vary depending on the desired products and the specific reaction being carried out.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce erbium oxides, while substitution reactions can yield various erbium salts.
Applications De Recherche Scientifique
Erbium(III) sulphate dihydrate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other erbium compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in medical imaging and therapeutic applications.
Industry: Utilized in the production of specialty glasses and ceramics, particularly those with unique optical properties.
Mécanisme D'action
The mechanism by which erbium(III) sulphate dihydrate exerts its effects is primarily related to its ability to interact with other compounds and materials. The erbium ions (Er3+) can participate in various chemical reactions, influencing the properties of the resulting products. The molecular targets and pathways involved depend on the specific application and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Erbium(III) chloride (ErCl3): A compound with similar properties but different applications, particularly in the production of erbium-doped materials.
Erbium(III) nitrate (Er(NO3)3): Another erbium compound used in various chemical syntheses and applications.
Erbium(III) oxide (Er2O3): A commonly used erbium compound with applications in materials science and optics.
Uniqueness
Erbium(III) sulphate dihydrate is unique due to its specific chemical composition and properties, which make it suitable for certain applications that other erbium compounds may not be ideal for. Its dihydrate form also provides distinct advantages in terms of stability and solubility.
Propriétés
Formule moléculaire |
Er2H4O14S3 |
|---|---|
Poids moléculaire |
658.7 g/mol |
Nom IUPAC |
erbium(3+);trisulfate;dihydrate |
InChI |
InChI=1S/2Er.3H2O4S.2H2O/c;;3*1-5(2,3)4;;/h;;3*(H2,1,2,3,4);2*1H2/q2*+3;;;;;/p-6 |
Clé InChI |
MMWSHWSISACOSB-UHFFFAOYSA-H |
SMILES canonique |
O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3].[Er+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



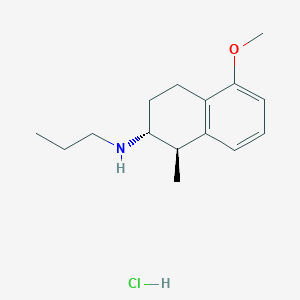
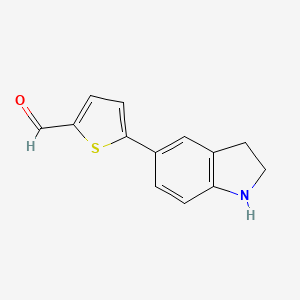
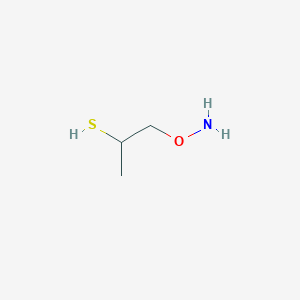


![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
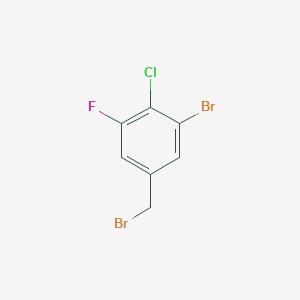
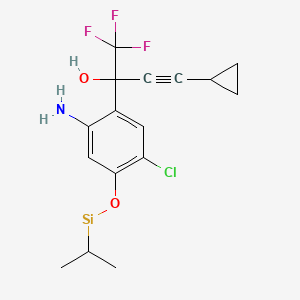


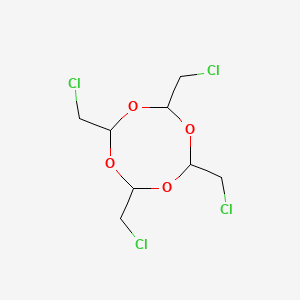
![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
![(R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12849769.png)
